molecular formula C13H19NO B7775694 N-(1-adamantyl)acrylamide CAS No. 5354-87-0

N-(1-adamantyl)acrylamide

Cat. No.: B7775694
CAS No.: 5354-87-0
M. Wt: 205.30 g/mol
InChI Key: PBTMWGMSOKDCRP-UHFFFAOYSA-N
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Description

N-(1-adamantyl)acrylamide is an organic compound characterized by the presence of an adamantane moiety attached to an acrylamide group. The adamantane structure, known for its rigidity and stability, imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1-adamantyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(1-adamantyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding adamantyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylamide group to an amine or alcohol, depending on the reducing agent used.

    Substitution: The adamantyl group can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Adamantyl ketones or carboxylic acids.

    Reduction: Adamantylamines or adamantyl alcohols.

    Substitution: Halogenated adamantyl derivatives.

Scientific Research Applications

N-(1-adamantyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of supramolecular polymers and hydrogels.

    Biology: Investigated for its potential as a drug delivery agent due to the stability and rigidity of the adamantane moiety.

    Medicine: Explored for antiviral and anticancer properties, leveraging the unique structural features of the adamantane group.

    Industry: Utilized in the production of high-performance materials, including coatings and adhesives, due to its robust chemical structure.

Mechanism of Action

The mechanism by which N-(1-adamantyl)acrylamide exerts its effects is primarily through its interaction with biological membranes and proteins. The adamantane moiety enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the acrylamide group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological activity.

Comparison with Similar Compounds

  • N-(1-adamantyl)acetamide
  • N-(1-adamantyl)formamide
  • N-(1-adamantyl)propionamide

Comparison: N-(1-adamantyl)acrylamide stands out due to the presence of the acrylamide group, which imparts unique reactivity compared to other adamantyl derivatives. The acrylamide group allows for polymerization and cross-linking reactions, making it particularly valuable in materials science and polymer chemistry. In contrast, other adamantyl derivatives like N-(1-adamantyl)acetamide and N-(1-adamantyl)formamide may not exhibit the same level of reactivity and versatility.

Properties

IUPAC Name

N-(1-adamantyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTMWGMSOKDCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968299
Record name N-(Adamantan-1-yl)prop-2-enimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19026-83-6, 5354-87-0
Record name NSC169441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC140711
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Adamantan-1-yl)prop-2-enimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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